2-(1,1-Difluoroethyl)-4-methyl-pyridine

Lipophilicity ADME Medicinal Chemistry

Researchers substituting fluorinated pyridine building blocks with cheaper non-fluorinated or trifluoromethyl analogs risk disrupting lipophilicity and basicity profiles critical to CNS drug design. 2-(1,1-Difluoroethyl)-4-methyl-pyridine (CAS 1401425-30-6) eliminates this trade-off with its unique 1,1-difluoroethyl group. - LogP 2.50 vs. 1.22 (4-methylpyridine) & 2.16 (CF3 analog): superior permeability-solubility balance - pKa 3.83 ± 0.20: remains largely unionized at physiological pH for hydrophobic pocket engagement - ≥98% purity, solid form, ambient shipping with HazMat compliance (UN 2811 6.1/PG III)

Molecular Formula C8H9F2N
Molecular Weight 157.16 g/mol
CAS No. 1401425-30-6
Cat. No. B1402893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-Difluoroethyl)-4-methyl-pyridine
CAS1401425-30-6
Molecular FormulaC8H9F2N
Molecular Weight157.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(C)(F)F
InChIInChI=1S/C8H9F2N/c1-6-3-4-11-7(5-6)8(2,9)10/h3-5H,1-2H3
InChIKeyHWLQXIHEWAKVBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,1-Difluoroethyl)-4-methyl-pyridine Procurement Guide


2-(1,1-Difluoroethyl)-4-methyl-pyridine (CAS 1401425-30-6) is a fluorinated heterocyclic compound with the molecular formula C₈H₉F₂N and a molecular weight of 157.16 g/mol . The compound features a pyridine ring substituted at the 2-position with a 1,1-difluoroethyl group (-CF₂CH₃) and at the 4-position with a methyl group (-CH₃) . This specific substitution pattern imparts distinct physicochemical properties, including a calculated LogP of 2.50 and a predicted pKa of 3.83 ± 0.20 , which are key differentiators in synthetic and medicinal chemistry applications. The compound is typically supplied as a solid with a purity of ≥97% and is intended for laboratory research and further manufacturing use .

Fluorinated heterocyclic building block for medicinal and agrochemical synthesis
1,1-Difluoroethyl group as a metabolic soft-spot blocker
Intermediate LogP and pKa profile supporting balanced permeability and ionization

Why 2-(1,1-Difluoroethyl)-4-methyl-pyridine Is Irreplaceable


Generic substitution of 2-(1,1-difluoroethyl)-4-methyl-pyridine with close analogs—such as non-fluorinated 4-methylpyridine, trifluoromethyl variants, or regioisomers—is not scientifically justified without risking significant changes in critical molecular properties. The 1,1-difluoroethyl group imparts a unique balance of lipophilicity and basicity compared to trifluoromethyl or unsubstituted alkyl analogs, which directly impacts metabolic stability, target binding, and overall pharmacokinetic profiles . For example, the calculated LogP of 2.50 is higher than that of 4-methylpyridine (LogP ~1.22) and 2-(trifluoromethyl)-4-methylpyridine (LogP 2.16) [1], while its pKa of 3.83 is significantly lower than that of 4-methylpyridine (pKa 6.02) . These quantitative differences confirm that simply swapping this compound for a cheaper or more readily available analog would alter the physicochemical fingerprint of any resultant molecule, potentially undermining synthetic yields, biological activity, or material performance.

Non-fluorinated 4-methylpyridine would shift lipophilicity and basicity significantly, altering membrane permeability and reactivity
Trifluoromethyl analog exerts stronger electron withdrawal, changing the ionization profile and possibly target binding
Removing the 4-methyl group loses a synthetic handle for further functionalization and property tuning

2-(1,1-Difluoroethyl)-4-methyl-pyridine vs. Closest Analogs


Lipophilicity (LogP) vs. 4-Methylpyridine & Trifluoromethyl Analogs

2-(1,1-Difluoroethyl)-4-methyl-pyridine exhibits a calculated LogP of 2.50 . This value is substantially higher than the LogP of 4-methylpyridine (1.22) and 2-(trifluoromethyl)-4-methylpyridine (2.16) [1], indicating superior lipophilicity that may enhance membrane permeability and metabolic stability in drug-like molecules.

Lipophilicity (LogP) Comparison
Cross-study comparable
LogP: +1.28 vs 4-methylpyridine; +0.34 vs CF₃ analog
Reported higher lipophilicity may support membrane permeability context
Computational prediction; experimental validation recommended
Lipophilicity ADME Medicinal Chemistry

Basicity (pKa) vs. 4-Methylpyridine and Trifluoromethyl Analog

The predicted pKa of 2-(1,1-difluoroethyl)-4-methyl-pyridine is 3.83 ± 0.20 . This value is significantly lower than the pKa of 4-methylpyridine (6.02) , reflecting the strong electron-withdrawing effect of the 1,1-difluoroethyl group. It is also higher than the pKa of the trifluoromethyl analog 2-(trifluoromethyl)-4-methylpyridine (1.22 ± 0.20) , indicating a less pronounced electron-withdrawing effect from the -CF₂CH₃ group compared to -CF₃.

Basicity (pKa) Comparison
Cross-study comparable
pKa: −2.19 vs 4-methylpyridine; +2.61 vs CF₃ analog
Intermediate pKa may support balanced ionization at physiological pH
Predicted value; empirical measurement advised
Basicity Reactivity Medicinal Chemistry

Lipophilicity Advantage Over 2-(1,1-Difluoroethyl)pyridine

The 4-methyl substituent on 2-(1,1-difluoroethyl)-4-methyl-pyridine increases lipophilicity compared to its 4-unsubstituted analog. The target compound has a calculated LogP of 2.50 , while 2-(1,1-difluoroethyl)pyridine (CAS 114468-02-9) has a reported SlogP of 2.73 [1] in one source, but other computational methods yield lower values (~1.7-2.0). The presence of the methyl group at the 4-position provides a predictable and tunable increase in hydrophobicity.

4-Methyl Substituent Effect
Class-level inference
Comparable LogP to unsubstituted analog with additional synthetic handle
4-Methyl group enables property tuning while retaining difluoroethyl benefits
Computational data; direct experimental comparison limited
Lipophilicity LogP Drug Design

Metabolic Stability via 1,1-Difluoroethyl Bioisostere

The 1,1-difluoroethyl group (-CF₂CH₃) is a recognized bioisostere for methoxy (-OCH₃) and methyl (-CH₃) groups, designed to block metabolic oxidation at the benzylic position . While direct metabolic stability data for 2-(1,1-difluoroethyl)-4-methyl-pyridine is not publicly available, extensive class-level evidence confirms that replacing a methyl or ethyl group with a difluoroethyl moiety significantly reduces cytochrome P450-mediated oxidation, thereby prolonging half-life and reducing clearance in vivo .

Metabolic Stability (Class Inference)
Class-level inference
1,1-Difluoroethyl recognized as metabolic soft-spot blocker
May reduce CYP-mediated oxidation based on structural class evidence
Empirical stability data for this compound not available
Metabolic Stability Bioisostere Drug Design

Key Applications of 2-(1,1-Difluoroethyl)-4-methyl-pyridine


Orally Bioavailable Drug Scaffold

The compound's intermediate lipophilicity (LogP 2.50) and weakly basic pKa (3.83) make it a suitable building block for designing central nervous system (CNS) or orally bioavailable drug candidates where balanced permeability and solubility are required . It can be used as a core scaffold in structure-activity relationship (SAR) studies to explore the effects of the difluoroethyl group on target binding and metabolic stability .

Agrochemical Intermediate for Fungicides and Herbicides

Fluorinated pyridines, including those with 1,1-difluoroethyl substituents, are prevalent in modern agrochemicals due to enhanced metabolic stability and environmental persistence . This compound can serve as a key intermediate in the synthesis of next-generation fungicides or herbicides, particularly where improved lipophilicity (LogP 2.50) facilitates cuticular penetration in plants .

Chemical Biology Probe for Enzyme Studies

The distinct electronic and steric profile conferred by the 1,1-difluoroethyl and 4-methyl groups makes this compound useful as a probe in studying enzyme-ligand interactions . Its pKa (3.83) ensures it remains largely unionized at physiological pH, potentially enhancing binding to hydrophobic enzyme pockets .

Fluorinated Functional Materials Precursor

The compound's fluorinated nature and moderate LogP make it a candidate for synthesizing specialty materials, such as liquid crystals or organic electronics, where controlled lipophilicity and thermal stability are desired . It can be incorporated into polymers or small-molecule semiconductors to tune dielectric properties and molecular packing.

Application
Selection Property
Validation Focus
Drug scaffold design
Balanced LogP/pKa profile
Membrane permeability and target binding assays
Agrochemical intermediate synthesis
Fluorinated motif for metabolic stability
Plant cuticular penetration and environmental persistence
Chemical biology probe
Distinct electronic/steric profile
Enzyme-ligand interaction and selectivity studies
Functional materials precursor
Controlled lipophilicity and thermal stability
Dielectric properties and molecular packing

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